N-(4-carbamoylphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-(4-carbamoylphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiadiazole ring.
Chemical Reactions Analysis
N-(4-carbamoylphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes, disrupting the metabolic pathways of microorganisms. This inhibition leads to the death of the microorganisms, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
N-(4-carbamoylphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:
4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the carbamoylphenyl group, which may affect its biological activity.
N-(4-carbamoylphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group, which can influence its reactivity and interactions.
The unique combination of the carbamoylphenyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O3S/c1-24-13-8-4-10(5-9-13)14-15(25-21-20-14)17(23)19-12-6-2-11(3-7-12)16(18)22/h2-9H,1H3,(H2,18,22)(H,19,23) |
InChI Key |
ZMHYSAODLKUKKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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